Isoliquiritin

Overview

Description

Isoliquiritin is a flavonoid compound found in licorice roots, specifically in species such as Glycyrrhiza glabra. It is known for its various pharmacological properties, including anti-inflammatory, antimicrobial, and antioxidant activities .

Mechanism of Action

Target of Action

Isoliquiritin, a major constituent of the Glycyrrhizae Rhizoma, has been found to target several receptors and pathways. It has been identified as a potent GABA-A benzodiazepine receptor positive allosteric modulator . It also targets miR-301b/LRIG1 signaling pathways , and dopamine D1, D3, and vasopressin V1A receptors . These targets play crucial roles in various physiological processes, including neurotransmission, cell signaling, and melanoma growth inhibition.

Mode of Action

This compound interacts with its targets in several ways. As a positive allosteric modulator of the GABA-A benzodiazepine receptor, it enhances the receptor’s affinity for its neurotransmitter, GABA . This results in an increase in the frequency of chloride channel opening, leading to hyperpolarization of the neuron and a decrease in neuronal excitability.

In the context of miR-301b/LRIG1 signaling pathways, this compound’s interaction results in the inhibition of melanoma growth . Furthermore, it acts as an antagonist of the D1 receptor and an agonist of the D3 and V1A receptors .

Biochemical Pathways

The enzyme 6’-deoxychalcone synthase uses malonyl-CoA, 4-coumaroyl-CoA, NADPH, and H+ to produce this compound .

Pharmacokinetics

The pharmacokinetics of this compound show no dose dependence after both intravenous and oral administration . Although approximately 92.0% of the oral this compound is absorbed, the extent of the absolute bioavailability value is only 11.8% of the oral dose . The low absolute bioavailability value of this compound might be due to the considerable metabolism of this compound in the small intestine and liver .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. Its interaction with the GABA-A benzodiazepine receptor can lead to a decrease in neuronal excitability . Its action on miR-301b/LRIG1 signaling pathways results in the inhibition of melanoma growth . Furthermore, this compound provides protective action against corticosterone-induced cell damage by reducing oxidative stress .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the expression levels of metabolic enzymes and transporters in the liver and small intestine can significantly affect the bioavailability of this compound . Furthermore, the presence of other compounds and the pH of the environment can also impact the stability and action of this compound.

Biochemical Analysis

Biochemical Properties

Isoliquiritin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The biosynthesis of flavonoids like this compound is a complex process that involves not only the phenylpropanoid biosynthetic pathway but also many other secondary metabolic pathways .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it can reduce the production of pro-inflammatory cytokines in LPS-activated primary peritoneal macrophages .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, oral administration of this compound significantly reduced the arthritis index, arthritis score, inflammatory mediators level in serum .

Metabolic Pathways

This compound is involved in various metabolic pathways, including interactions with enzymes or cofactors. It also affects metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

Isoliquiritin can be synthesized through the biosynthetic pathways involved in flavonoid production in licorice. The process involves the phenylpropanoid biosynthetic pathway and other secondary metabolic pathways . Additionally, an efficient and environmentally friendly ultrasound-assisted natural deep eutectic solvent extraction method has been applied for the extraction of this compound from compound licorice tablets .

Industrial Production Methods

The industrial production of this compound involves the extraction from licorice roots using optimized conditions such as water content, liquid/solid ratio, extraction time, and temperature. The extracted amounts of this compound can reach significant levels under these optimized conditions .

Chemical Reactions Analysis

Types of Reactions

Isoliquiritin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its transformation into other bioactive compounds.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include malonyl-CoA, 4-coumaroyl-CoA, NADPH, and H+. The enzyme isoliquiritigenin 2’-O-methyltransferase further transforms this compound into 2’-O-methylthis compound .

Major Products Formed

The major products formed from the reactions involving this compound include 2’-O-methylthis compound and other flavonoid derivatives .

Scientific Research Applications

Isoliquiritin has a wide range of scientific research applications:

Comparison with Similar Compounds

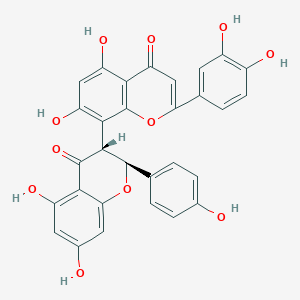

Isoliquiritin is unique compared to other similar compounds due to its specific pharmacological properties and mechanisms of action. Similar compounds include:

Liquiritin: Another flavonoid found in licorice with similar anti-inflammatory and antioxidant properties.

Isoliquiritigenin: A precursor to this compound with potent neuroprotective and anti-cancer effects.

Glycyrrhizin: A triterpene saponin found in licorice with antiviral and anti-inflammatory properties.

This compound stands out due to its higher affinity for GABA-A benzodiazepine receptors and its ability to modulate multiple signaling pathways.

Properties

CAS No. |

5041-81-6 |

|---|---|

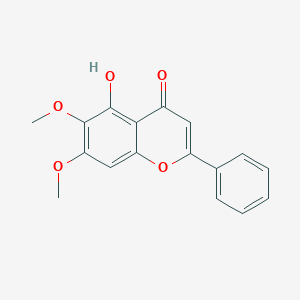

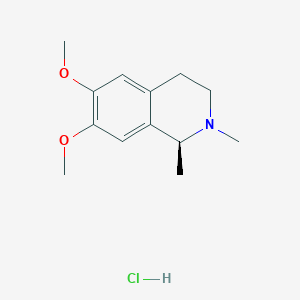

Molecular Formula |

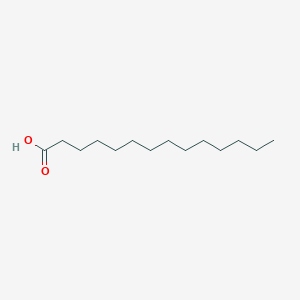

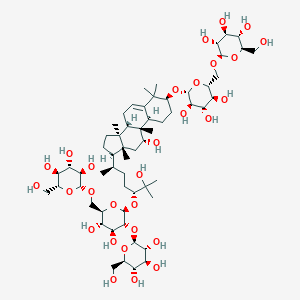

C21H22O9 |

Molecular Weight |

418.4 g/mol |

IUPAC Name |

(E)-1-(2,4-dihydroxyphenyl)-3-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-en-1-one |

InChI |

InChI=1S/C21H22O9/c22-10-17-18(26)19(27)20(28)21(30-17)29-13-5-1-11(2-6-13)3-8-15(24)14-7-4-12(23)9-16(14)25/h1-9,17-23,25-28H,10H2/b8-3+ |

InChI Key |

YNWXJFQOCHMPCK-FPYGCLRLSA-N |

SMILES |

C1=CC(=CC=C1C=CC(=O)C2=C(C=C(C=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)C2=C(C=C(C=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)C2=C(C=C(C=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O |

melting_point |

187 - 189 °C |

Key on ui other cas no. |

7014-39-3 |

physical_description |

Solid |

Synonyms |

4-((1E)-3-(2,4-dihydroxyphenyl)-3-oxo-1-propen-1-yl)phenyl beta-D-glucopyranoside isoliquiritin neoisoliquiritin neoisoliquiritin, (E)-isome |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'-Benzyl-2-(4-methoxyphenyl)-9-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]](/img/structure/B191903.png)